1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1784650-04-9
VCID: VC5085953
InChI: InChI=1S/C6H7N3O2/c10-6(11)5-3-7-8-9(5)4-1-2-4/h3-4H,1-2H2,(H,10,11)
SMILES: C1CC1N2C(=CN=N2)C(=O)O
Molecular Formula: C6H7N3O2
Molecular Weight: 153.141

1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid

CAS No.: 1784650-04-9

Cat. No.: VC5085953

Molecular Formula: C6H7N3O2

Molecular Weight: 153.141

* For research use only. Not for human or veterinary use.

1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid - 1784650-04-9

Specification

CAS No. 1784650-04-9
Molecular Formula C6H7N3O2
Molecular Weight 153.141
IUPAC Name 3-cyclopropyltriazole-4-carboxylic acid
Standard InChI InChI=1S/C6H7N3O2/c10-6(11)5-3-7-8-9(5)4-1-2-4/h3-4H,1-2H2,(H,10,11)
Standard InChI Key UPAHYDCUFANRHS-UHFFFAOYSA-N
SMILES C1CC1N2C(=CN=N2)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s backbone consists of a 1,2,3-triazole ring substituted at position 1 with a cyclopropyl group and at position 5 with a carboxylic acid. The SMILES notation (C1CC1N2C(=CN=N2)C(=O)O) and InChIKey (UPAHYDCUFANRHS-UHFFFAOYSA-N) confirm this arrangement . The cyclopropane ring introduces steric strain, potentially enhancing reactivity, while the carboxylic acid enables hydrogen bonding and salt formation.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptorSource
Molecular FormulaC₆H₇N₃O₂
Molecular Weight153.14 g/mol
Predicted Collision Cross-Section (Ų)134.8 ([M+H]+), 141.2 ([M-H]-)
SMILESC1CC1N2C(=CN=N2)C(=O)O

Synthesis and Scalability

One-Step Synthesis via Azide-β-Ketoester Cyclization

The patent US6642390B2 outlines a scalable method: azides react with β-ketoesters in aqueous ethanol with potassium carbonate at 80°C for 16 hours . For example, phenyl azide and ethyl acetoacetate yield 3H- triazole-4-carboxylic acid derivatives with yields up to 95% . This method avoids hazardous intermediates, making it industrially viable.

Reaction Mechanism

  • Diazotization: Aromatic amines (e.g., 3,5-difluoroaniline) form diazonium salts with nitrous acid.

  • Azide Formation: Diazonium salts react with sodium azide to yield aromatic azides.

  • Cycloaddition: Azides undergo base-mediated cyclization with β-ketoesters, forming the triazole ring .

Physicochemical and Spectroscopic Data

Collision Cross-Section (CCS) Profiles

PubChemLite reports CCS values for various adducts, critical for mass spectrometry characterization :

Table 2: Predicted CCS Values for Adducts

Adductm/zCCS (Ų)
[M+H]+154.06111134.8
[M+Na]+176.04305146.9
[M-H]-152.04655141.2

Pharmaceutical and Industrial Applications

Role in Drug Development

1,2,3-Triazole-4-carboxylic acids are precursors to antibiotics (e.g., cephalosporins), antiallergics, and antidepressants . The cyclopropyl group may enhance metabolic stability, while the carboxylic acid facilitates salt formation for improved solubility.

Material Science Applications

Triazoles are used in polymer stabilization and metal-organic frameworks (MOFs). The carboxylic acid group enables coordination with metal ions, suggesting utility in catalysis or sensors .

Comparison with Structural Isomers

1,2,3-Triazole vs. 1,2,4-Triazole Derivatives

The isomeric 3-cyclopropyl-1H-1,2,4-triazole-5-carboxylic acid (CAS 1366142-36-0) shares the same molecular formula but differs in ring substitution . This positional isomerism affects electronic properties and biological activity.

Table 3: Isomeric Comparison

Property1,2,3-Triazole Derivative1,2,4-Triazole Derivative
CAS Number1054298411366142-36-0
Biological ActivityAntibiotic precursors Limited data
Synthetic RouteAzide-β-ketoester cyclization Huisgen cycloaddition

Challenges and Future Directions

Research Gaps

  • Biological Profiling: No literature exists on this compound’s antimicrobial or anticancer activity .

  • Synthetic Optimization: Scaling reactions beyond 100 g requires addressing solvent recovery and waste management .

Opportunities

  • Structure-Activity Studies: Modifying the cyclopropyl or carboxylic acid groups could enhance potency.

  • Green Chemistry: Developing solvent-free or catalytic methods to improve sustainability.

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